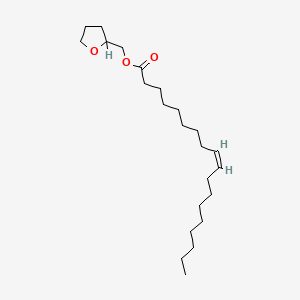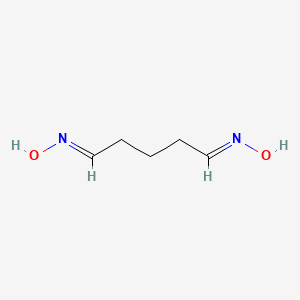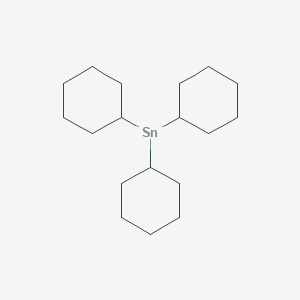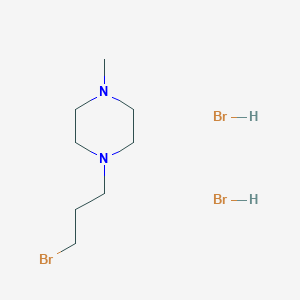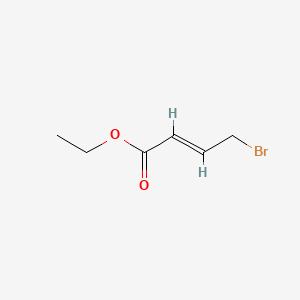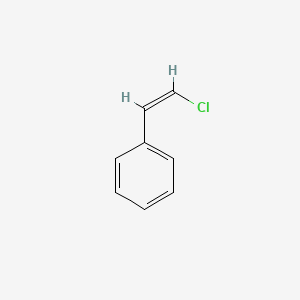
beta-Chlorostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Chlorostyrene, also known as (2-Chloroethenyl)-benzene, is a chemical compound with the molecular formula C8H7Cl . It has an average mass of 138.594 Da and a monoisotopic mass of 138.023621 Da . The molecule contains a total of 16 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .
Synthesis Analysis
The synthesis of beta-Chlorostyrene can be achieved through various methods. One such method involves the use of potassium hydroxide and β-bromostyrene . The bromostyrene is dropped onto the molten potassium hydroxide, and the reaction results in the formation of phenylacetylene . Another method involves the Wittig reaction to synthesize a stilbene derivative, 2,2-aryl-substituted cinnamic acid esters .properties
CAS RN |
622-25-3 |
|---|---|
Product Name |
beta-Chlorostyrene |
Molecular Formula |
C8H7Cl |
Molecular Weight |
138.59 g/mol |
IUPAC Name |
[(E)-2-chloroethenyl]benzene |
InChI |
InChI=1S/C8H7Cl/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |
InChI Key |
SBYMUDUGTIKLCR-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\Cl |
SMILES |
C1=CC=C(C=C1)C=CCl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCl |
Other CAS RN |
622-25-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)
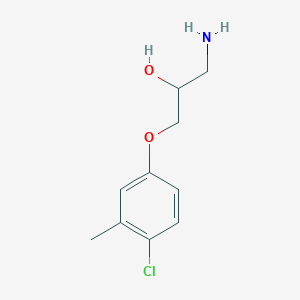
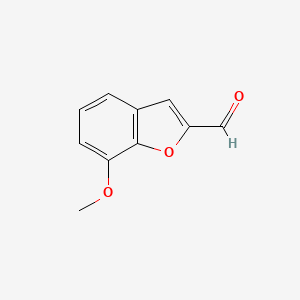
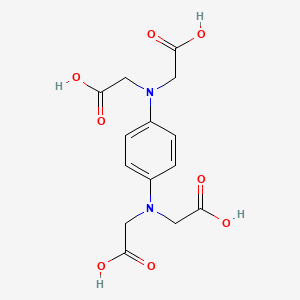
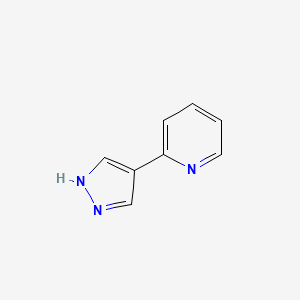
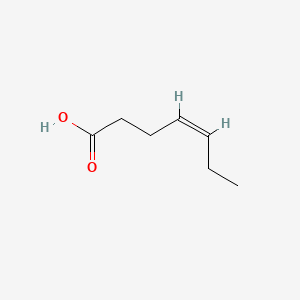
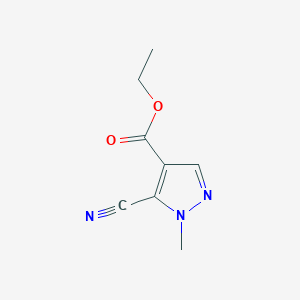
![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)
